2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid
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Overview
Description
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid is a synthetic compound with a molecular formula of C15H19FN2O5S and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of a piperidine ring, a fluorobenzene sulfonyl group, and a formamido propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Formamido Propanoic Acid Moiety: The final step involves the coupling of the piperidine derivative with formamido propanoic acid under suitable reaction conditions.
Chemical Reactions Analysis
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid can be compared with other similar compounds, such as:
2-(Biphenyl-4-yl)propionic acid: This compound has a similar propanoic acid moiety but lacks the piperidine and fluorobenzene sulfonyl groups.
Other Piperidine Derivatives: Compounds with piperidine rings but different substituents, such as various piperidine-based pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19FN2O5S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
AFRGIWICJULDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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